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molecular formula C11H13BrO2 B8662033 4-(4-Bromo-2-methylphenyl)butanoic acid

4-(4-Bromo-2-methylphenyl)butanoic acid

Cat. No. B8662033
M. Wt: 257.12 g/mol
InChI Key: IZQJNUYSOWOGGG-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

To a solution of 55A (542 mg, 2 mmol) in TFA (5 mL) was added triethylsilane (0.8 mL, 5 mmol) and the mixture heated at 90° C. for 7 h. The reaction was quenched with 1N NaOH (20 mL) and washed with EtOAc (20 mL). Aqueous layer was acidified to pH 1 with 1N HCl and extracted with EtOAc (2×20 mL). The combined organics were washed with brine (10 mL) and dried (MgSO4). The organic layer was concentrated in vacuo and the residue purified by flash chromatography (0-100% EtOAc/Hexane) to afford 55B (216 mg, 42%) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 0.98 (t, 3 H) 2.42 (q, 2 H) 2.73 (t, 2 H) 4.10 (t, 2 H) 6.82 (d, 1 H) 7.02 (d, H) 7.09 (t, 2 H) 7.15 (t, 1 H) 7.36 (d, 1 H) 7.58-7.63 (m, 1 H).
Name
Quantity
542 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
42%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[C:4]([CH3:15])[CH:3]=1.C([SiH](CC)CC)C>C(O)(C(F)(F)F)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[C:4]([CH3:15])[CH:3]=1

Inputs

Step One
Name
Quantity
542 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(CCC(=O)O)=O)C
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1N NaOH (20 mL)
WASH
Type
WASH
Details
washed with EtOAc (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (0-100% EtOAc/Hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 216 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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